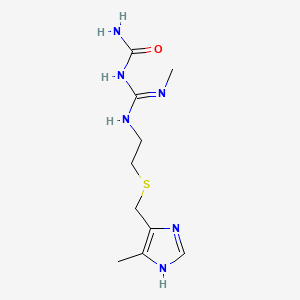

Guanylurea cimetidine

Vue d'ensemble

Description

Guanylurea cimetidine is a compound with the molecular formula C10H18N6OS and a molecular weight of 270.35 . It is also known as dicyanodiamidine, dicyandiamidine, carbamoylguanidine, carbamimidoylurea, amidinourea . It is a potent inhibitor of histamine H2 receptors.

Synthesis Analysis

The synthesis of Guanylurea cimetidine involves the hydrolytic cleavage of the cyanoguanidino group in cimetidine to give a guanylurea derivative . This reaction was found to proceed quantitatively, as evidenced by HPLC analysis . The rate of hydrolysis was subject to specific acid catalysis .Molecular Structure Analysis

Quantum chemical studies (HF, B3LYP, MP2, G2MP2, and CBS-Q methods) were performed on the medicinally important GU based drugs to identify their stable tautomeric state and to understand the pharmacophoric features of these drugs . Electronic structure studies suggested that GU-1 is the most stable and preferred isomer among the various ketone and enol isomers of the model GU .Chemical Reactions Analysis

The reaction of cimetidine with Fenton reagent results in the formation of Guanylurea cimetidine . The product distribution from the reaction of cimetidine with Fenton reagent clearly simulates the metabolism of cimetidine by the mixed-function oxidase .Physical And Chemical Properties Analysis

The density of Guanylurea cimetidine is predicted to be 1.38±0.1 g/cm3 . Its pKa value is predicted to be 10.67±0.46 .Applications De Recherche Scientifique

Biotransformation Product of Metformin

Guanylurea cimetidine is a biotransformation product of metformin . Metformin is a widely used drug for the treatment of type 2 diabetes, and its use results in the production of guanylurea cimetidine. This compound, along with metformin, is of increasing concern due to their low biodegradability under natural attenuated conditions .

Environmental Impact

The presence of guanylurea cimetidine in aquatic environments can cause certain toxic effects on aquatic organisms. These effects include neurotoxicity, endocrine disruption, production of reactive oxygen species (ROS), and acetylcholinesterase disturbance .

Microbial Degradation

Certain microbes, such as Aminobacter sp. and Pseudomonas putida, have been reported to carry potential enzymatic pathways to degrade guanylurea cimetidine . This suggests that guanylurea cimetidine is no longer the dead-end product of metformin, opening up new possibilities for its biodegradation .

Acid-Catalyzed Hydrolysis

The hydrolytic cleavage of the cyanoguanidino group in cimetidine to give a guanylurea derivative has been studied . This process proceeds quantitatively, as evidenced by high-pressure liquid chromatographic (HPLC) analysis .

Pharmaceutical Applications

Guanylurea cimetidine is related to cimetidine, a histamine H2-receptor antagonist with wide clinical application . The acid-catalyzed hydrolysis of cimetidine results in the formation of guanylurea cimetidine .

Chemical Properties

Guanylurea cimetidine has specific chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight . These properties are important for its identification and use in various scientific applications .

Orientations Futures

Mécanisme D'action

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, is a derivative of the drug cimetidine . Cimetidine is a histamine H2 receptor antagonist . The primary target of cimetidine, and by extension guanylurea cimetidine, is the H2 receptor located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the secretion of gastric acid.

Mode of Action

Cimetidine, and likely guanylurea cimetidine, binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, as well as a reduction in gastric volume and acidity .

Biochemical Pathways

It’s known that cimetidine inhibits many of the isoenzymes of the hepatic cyp450 enzyme system . This could potentially affect a wide range of biochemical pathways, given the central role of CYP450 enzymes in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

Cimetidine has a high total systemic clearance (500 to 600 ml/min), mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . About 50 to 80% of the dose administered intravenously is recovered in urine as unchanged cimetidine

Result of Action

The primary result of the action of guanylurea cimetidine is likely to be a reduction in gastric acid secretion, similar to its parent compound, cimetidine . This can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action, efficacy, and stability of guanylurea cimetidine can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP450 enzymes could potentially affect the metabolism of guanylurea cimetidine. Additionally, renal function can significantly impact the clearance of the drug

Propriétés

IUPAC Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWANUFLANSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998346 | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

CAS RN |

77076-18-7 | |

| Record name | Guanylurea cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)